molecular formula C16H18N2O4 B6462357 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate CAS No. 2549064-62-0

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate

Cat. No.: B6462357
CAS No.: 2549064-62-0
M. Wt: 302.32 g/mol
InChI Key: DHTUYAIASLTVQH-UHFFFAOYSA-N
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Description

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two ethyl groups at positions 2 and 4, a benzyl group at position 1, and two carboxylate groups at positions 2 and 4 of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Another approach involves the use of N-heterocyclic carbenes as catalysts. This method typically involves the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide. The reaction conditions are mild and can tolerate a variety of functional groups, resulting in the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Mechanism of Action

The mechanism of action of 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways . The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and benzyl groups, along with carboxylate functionalities, makes it a versatile compound for various applications.

Properties

IUPAC Name

diethyl 1-benzylimidazole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)14(17-13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTUYAIASLTVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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